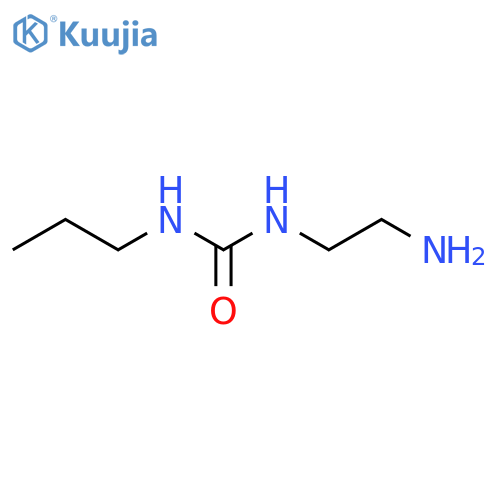Cas no 1184288-55-8 (3-(2-Aminoethyl)-1-propylurea)

3-(2-Aminoethyl)-1-propylurea structure
商品名:3-(2-Aminoethyl)-1-propylurea
CAS番号:1184288-55-8
MF:C6H15N3O
メガワット:145.202800989151
MDL:MFCD12813061
CID:5215897
PubChem ID:60926589
3-(2-Aminoethyl)-1-propylurea 化学的及び物理的性質
名前と識別子
-
- 3-(2-AMINOETHYL)-1-PROPYLUREA
- Urea, N-(2-aminoethyl)-N'-propyl-
- 3-(2-Aminoethyl)-1-propylurea
-
- MDL: MFCD12813061
- インチ: 1S/C6H15N3O/c1-2-4-8-6(10)9-5-3-7/h2-5,7H2,1H3,(H2,8,9,10)
- InChIKey: LFMJWAKHLFMSEN-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCN)NCCC
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 95
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): -0.7
3-(2-Aminoethyl)-1-propylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243144-1.0g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
| Enamine | EN300-243144-5.0g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 95% | 5.0g |
$1199.0 | 2024-06-19 | |
| Enamine | EN300-243144-10.0g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 95% | 10.0g |
$1778.0 | 2024-06-19 | |
| Enamine | EN300-243144-2.5g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026592-1g |
3-(2-Aminoethyl)-1-propylurea |
1184288-55-8 | 95% | 1g |
¥2436.0 | 2023-04-05 | |
| Enamine | EN300-243144-0.1g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
| Enamine | EN300-243144-0.5g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
| Enamine | EN300-243144-10g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 10g |
$1778.0 | 2023-09-15 | ||
| Enamine | EN300-243144-1g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 1g |
$414.0 | 2023-09-15 | ||
| Enamine | EN300-243144-5g |
3-(2-aminoethyl)-1-propylurea |
1184288-55-8 | 5g |
$1199.0 | 2023-09-15 |
3-(2-Aminoethyl)-1-propylurea 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
1184288-55-8 (3-(2-Aminoethyl)-1-propylurea) 関連製品
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
